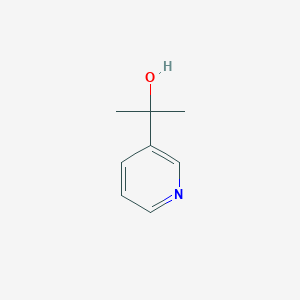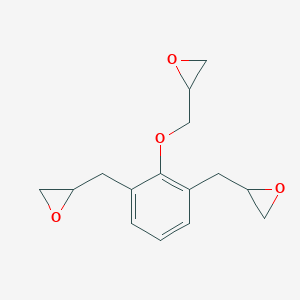
2-(Pyridin-3-yl)propan-2-ol
Übersicht
Beschreibung
2-(Pyridin-3-yl)propan-2-ol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
2-(Pyridin-3-yl)propan-2-ol: wird aufgrund seiner molekularen Eigenschaften in der Proteomik-Forschung eingesetzt. Es dient als ein Spezialprodukt bei der Untersuchung von Proteinstrukturen und -funktionen, insbesondere bei der Identifizierung und Quantifizierung von Proteinen sowie bei der Analyse ihrer Modifikationen und Interaktionen .
Entwicklung von Anti-Fibrose-Medikamenten
Diese Verbindung wurde in die Synthese neuer Pyrimidinderivate integriert, die antifibrotische Aktivitäten zeigen. Diese Derivate haben sich als vielversprechend erwiesen, um die Expression von Kollagen zu hemmen und den Hydroxyprolingehalt in Zellkulturmedien zu reduzieren, was auf ihr Potenzial als neue antifibrotische Medikamente hindeutet .
Korrosionsschutz
In der Materialwissenschaft wurden This compound-Derivate auf ihre Wirksamkeit als Korrosionsinhibitoren untersucht. Diese Verbindungen können bei niedrigen Konzentrationen eine hohe Effizienzrate erzielen, was sie wertvoll für den Schutz von Metallen und Legierungen vor Korrosion macht .
Katalyse bei der Sauerstoffentwicklung
Die Verbindung wurde mit Mangan-Komplexen auf ihre Rolle bei der katalytischen Sauerstoffentwicklung untersucht. Ihre stark spendenden Pyridin-Alkoxid-Einheiten machen sie für die Verwendung in der Katalyse geeignet, insbesondere im Kontext erneuerbarer Energietechnologien, bei denen die Sauerstoffentwicklung ein kritischer Prozess ist .
Pharmazeutische Forschung
In der pharmazeutischen Forschung werden die ADME-Eigenschaften (Absorption, Distribution, Metabolismus und Exkretion) von synthetisierten Verbindungen, die This compound enthalten, analysiert, um sichere und vielversprechende Medikamentenkandidaten zu identifizieren. Diese Forschung im Frühstadium ist entscheidend, um Misserfolge bei der Medikamentenentwicklung zu vermeiden .
Antibakterielle Anwendungen
Die antibakterielle Aktivität von Verbindungen, die von This compound abgeleitet sind, wurde untersucht und zeigte eine Hemmung gegen Bakterien wie E.coli und Bacillus spp. Dies unterstreicht seine potenzielle Verwendung bei der Entwicklung neuer antibakterieller Mittel .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Wirkmechanismus
Target of Action
It is known that pyridine derivatives have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
It is known that pyridine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Result of Action
It is known that pyridine derivatives can exhibit a wide range of pharmacological activities .
Eigenschaften
IUPAC Name |
2-pyridin-3-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2,10)7-4-3-5-9-6-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTIJLGACUHBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443923 | |
| Record name | 2-(Pyridin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15031-77-3 | |
| Record name | 2-(Pyridin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Pyridin-3-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)









